N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,5-dimethylbenzamide hydrochloride
Description
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Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-13-5-6-14(2)16(11-13)19(25)24(10-9-23(3)4)20-22-17-8-7-15(21)12-18(17)26-20;/h5-8,11-12H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTKPKYVMHEFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,5-dimethylbenzamide hydrochloride is a compound of significant interest in pharmaceutical research due to its complex structure and diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, highlighting its mechanisms of action, and providing relevant data tables.
Chemical Structure and Properties
Chemical Composition:
- Molecular Formula: C19H21ClN3O2S
- Molecular Weight: 426.36 g/mol
The compound features a benzo[d]thiazole moiety, which is known for its pharmacological properties, combined with a dimethylaminoethyl side chain and a 2,5-dimethylbenzamide structure. The presence of chlorine in the benzo[d]thiazole ring enhances its biological activity by modifying electron density and steric properties.
This compound primarily acts as an inhibitor of cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid pathway, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.
In Vitro Studies
Research has demonstrated that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects: Inhibition of COX enzymes results in decreased inflammatory responses.
- Neuroprotective Properties: It has shown potential in ameliorating conditions such as Alzheimer's disease by inhibiting amyloid-beta aggregation .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Neuroprotection | Inhibition of amyloid-beta | |
| Antioxidant Activity | Scavenging free radicals |
Case Studies
-
Alzheimer's Disease Model:
A study on thiazole derivatives indicated that compounds similar to this compound effectively reduced amyloid plaques in transgenic mice models. The compound's ability to inhibit acetylcholinesterase (AChE) was noted at concentrations as low as 0.27 μM, showcasing its potential for cognitive enhancement . -
Inflammation Models:
In rat models, the compound demonstrated significant anti-inflammatory effects by reducing edema and inflammatory markers through COX inhibition.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature, which may enhance membrane permeability. Studies indicate that the compound has a moderate half-life and is metabolized primarily in the liver through cytochrome P450 enzymes .
Preparation Methods
Nitration of 2-Chlorobenzo[d]thiazole
The synthesis begins with the nitration of 2-chlorobenzo[d]thiazole to introduce a nitro group at the 6-position. This step is critical for subsequent functionalization.
Procedure :
- 2-Chlorobenzo[d]thiazole (12.0 g, 70.7 mmol) is dissolved in concentrated H2SO4 (60 mL) at 0°C.
- Nitric acid (69% solution, 6 mL) is added dropwise over 20 minutes.
- The mixture is stirred at 5°C for 3 hours, yielding a mixture of 6-nitro-2-chlorobenzo[d]thiazole (78%) and 5-nitro-2-chlorobenzo[d]thiazole (8%).
- Recrystallization from ethanol isolates the 6-nitro isomer (11 g, 72% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Recrystallization Solvent | Ethanol |
| Purity (TLC) | Single spot at Rf 0.27 |
Reduction to 6-Chlorobenzo[d]thiazol-2-amine
The nitro group is reduced to an amine using iron powder under acidic conditions.
Procedure :
- 6-Nitro-2-chlorobenzo[d]thiazole (3.5 g) is dissolved in ethanol-acetic acid (150:15 mL).
- Iron powder is added, and the mixture is refluxed for 1.5 hours.
- After filtration and neutralization with NaOH, the product is extracted with ethyl acetate and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 83% |
| Melting Point | 160–164°C |
| 1H-NMR (DMSO-d6) | δ 7.58 (d, J = 9.0 Hz), 7.03 (d, J = 2.0 Hz), 6.77 (dd, J = 9.0, 2.0 Hz), 5.55 (s, NH2) |
Alkylation to Introduce the Dimethylaminoethyl Group
Reaction with 2-Chloro-N,N-dimethylethylamine
The primary amine undergoes alkylation to form the secondary amine required for subsequent amide coupling.
Procedure :
- 6-Chlorobenzo[d]thiazol-2-amine (5.55 mmol) is combined with 2-chloro-N,N-dimethylethylamine (19.7 mmol) in dimethyl sulfoxide (DMSO, 150 mL).
- The reaction is heated to 120°C under argon for 12 hours.
- Purification via silica gel chromatography (ethyl acetate/hexane gradient) yields N-(2-(dimethylamino)ethyl)-6-chlorobenzo[d]thiazol-2-amine .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 54% |
| 1H-NMR (CDCl3) | δ 4.13 (br, NH2), 2.947–2.938 (d, N–CH3) |
Amide Coupling with 2,5-Dimethylbenzoyl Chloride
Formation of the Benzamide Backbone
The secondary amine reacts with 2,5-dimethylbenzoyl chloride to form the target amide.
Procedure :
- N-(2-(Dimethylamino)ethyl)-6-chlorobenzo[d]thiazol-2-amine (5.55 mmol) is dissolved in acetonitrile (100 mL).
- 2,5-Dimethylbenzoyl chloride (6.6 mmol) is added dropwise at 0°C.
- The mixture is heated to 55°C for 30 minutes, neutralized with NaOH, and purified via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 91.6% |
| MS (ESI+) | 198 [M+H]+ |
| 1H-NMR (CDCl3) | δ 7.169–7.164 (d, Ph), 2.127 (s, Ph–CH3) |
Hydrochloride Salt Formation
Acidification to Stabilize the Product
The free base is converted to its hydrochloride salt for enhanced stability and solubility.
Procedure :
- The amide product is dissolved in diethyl ether (50 mL).
- Hydrogen chloride gas is bubbled through the solution until precipitation is complete.
- The precipitate is filtered and dried under vacuum.
Key Data :
| Parameter | Value |
|---|---|
| Purity | >99% (HPLC) |
| Solubility | >50 mg/mL in water |
Mechanistic and Optimization Insights
Nitration Regioselectivity
The nitration step predominantly favors the 6-nitro isomer due to the electron-withdrawing effect of the thiazole ring, which directs electrophilic substitution to the para position. Recrystallization improves isomer purity to >95%.
Iron-Mediated Reduction
Iron powder in acetic acid selectively reduces the nitro group without affecting the thiazole ring. The acidic environment protonates the amine, preventing oxidation.
Alkylation Challenges
The dimethylaminoethyl group’s introduction requires polar aprotic solvents (e.g., DMSO) to stabilize the transition state. Excess alkylating agent (1.2 equivalents) ensures complete conversion.
Comparative Analysis of Synthetic Routes
| Step | Yield (%) | Key Condition | Purification Method |
|---|---|---|---|
| Nitration | 72 | H2SO4/HNO3, 5°C | Recrystallization (Ethanol) |
| Reduction | 83 | Fe/AcOH, 40°C | Column Chromatography |
| Alkylation | 54 | DMSO, 120°C | Silica Gel Chromatography |
| Amide Coupling | 91.6 | Acetonitrile, 55°C | Recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
